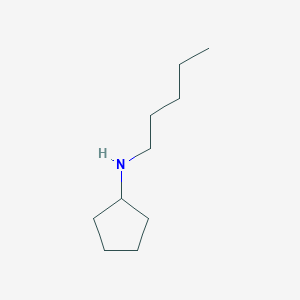

N-Pentylcyclopentanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

N-pentylcyclopentanamine |

InChI |

InChI=1S/C10H21N/c1-2-3-6-9-11-10-7-4-5-8-10/h10-11H,2-9H2,1H3 |

InChI Key |

SFYTXRHSVXLCKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1CCCC1 |

Origin of Product |

United States |

Overview of Cycloalkylamine Compounds in Organic Chemistry Research

Cycloalkylamines are organic compounds that feature a cycloalkyl group bonded to a nitrogen atom of an amine. This structural motif is a key component in numerous biologically active molecules and synthetic intermediates. In the realm of medicinal chemistry, the incorporation of cycloalkylamine moieties can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Basic amine groups are often introduced into drug candidates to enhance their solubility and ability to cross biological membranes. nih.gov

The cycloalkyl portion of the molecule can provide a rigid scaffold, which can be advantageous for optimizing binding interactions with biological targets. Furthermore, the metabolic stability of drugs can be modulated by the presence of a cycloalkylamine group. Researchers have explored how the oxidation of cycloalkylamines can lead to the formation of various metabolites, a consideration that is crucial in drug design and development. nih.gov

Structural Characteristics of N Pentylcyclopentanamine

N-Pentylcyclopentanamine is a secondary amine characterized by the presence of a cyclopentyl ring and a pentyl group attached to the same nitrogen atom. Its chemical formula is C10H21N. The structure combines a five-membered cycloalkane ring with a straight-chain five-carbon alkyl group.

To understand the physicochemical properties of this compound, it is useful to consider the properties of its constituent parts and closely related analogs. For instance, cyclopentane (B165970), the core cyclic structure, is a relatively stable and non-planar ring. The pentyl group, a simple alkyl chain, contributes to the molecule's lipophilicity. The nitrogen atom, with its lone pair of electrons, imparts basic properties to the compound.

While specific experimental data for this compound is not widely available in the public domain, we can infer some of its properties from related compounds. For example, the boiling point and density would be influenced by its molecular weight and the intermolecular forces, primarily van der Waals forces and hydrogen bonding.

Table 1: Predicted and Related Compound Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C10H21N | 155.28 (calculated) | Not available |

| N-Ethylcyclopentanamine | C7H15N | 113.20 | Not available |

| N-Methylcyclopentanamine | C6H13N | 99.17 | Not available |

| Pentylcyclopentane | C10H20 | 140.27 | 180 |

Note: The properties for this compound are theoretical, while the data for related compounds are from experimental sources where available.

Rationale for Investigating N Pentylcyclopentanamine: Academic and Synthetic Relevance

The investigation of N-Pentylcyclopentanamine is driven by both academic curiosity and its potential as a synthetic building block. From an academic standpoint, studying a homologous series of N-alkylcycloalkylamines can provide valuable insights into structure-property relationships. By systematically varying the length of the N-alkyl chain (from methyl to pentyl and beyond), chemists can probe how changes in steric bulk and lipophilicity affect the chemical reactivity, physical properties, and biological activity of these compounds.

In the context of synthetic chemistry, this compound can serve as a versatile intermediate for the construction of more complex molecules. The secondary amine functionality allows for a variety of chemical transformations. For instance, it can undergo N-alkylation to form tertiary amines, or it can be acylated to produce amides. These reactions open up pathways to a wide range of molecular architectures.

The synthesis of this compound itself can be approached through several established methods for preparing secondary amines. One common strategy is reductive amination, which involves the reaction of cyclopentanone (B42830) with pentylamine, followed by reduction of the resulting imine intermediate. Another approach is the direct N-alkylation of cyclopentylamine (B150401) with a suitable pentyl halide. The choice of synthetic route would depend on factors such as the availability of starting materials, desired yield, and scalability.

Scope and Objectives of Research on N Pentylcyclopentanamine

Direct Amination Approaches to the Cyclopentane (B165970) Ring System

Direct amination methods offer a convergent approach to this compound, where the cyclopentane ring and the pentylamine moiety are coupled in a single key step. These strategies are often favored for their efficiency and atom economy.

Reductive Amination Strategies for Cyclopentanones with Pentylamine Precursors

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for the formation of C-N bonds. libretexts.org This reaction typically proceeds in two stages: the initial reaction between a carbonyl compound and an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com In the context of this compound synthesis, this involves the reaction of cyclopentanone (B42830) with pentylamine.

The initial condensation of cyclopentanone and pentylamine yields an N-pentylcyclopent-1-en-1-amine intermediate. This is followed by in-situ reduction to afford the final product. A variety of reducing agents can be employed for this transformation. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), with the latter being particularly effective for selectively reducing the imine in the presence of the starting ketone. libretexts.org

For industrial-scale production, catalytic hydrogenation is often the method of choice due to its cost-effectiveness and the generation of water as the only byproduct. libretexts.org Various heterogeneous catalysts have been shown to be effective for the reductive amination of cyclopentanone. For instance, nickel-based catalysts, such as Raney nickel, have been used in the reductive amination of cyclopentanone, where an N-cyclopentyliminocyclopentane was identified as the main intermediate. organic-chemistry.org Ruthenium-based catalysts, like Ru/Nb₂O₅, have also demonstrated high efficacy in the reductive amination of cyclopentanone to produce cyclopentylamine (B150401), suggesting their potential applicability to the synthesis of N-substituted derivatives like this compound. mychemblog.comlibretexts.org The reaction conditions, including temperature, pressure, and catalyst choice, can be optimized to maximize the yield of the desired secondary amine and minimize the formation of byproducts.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol or ethanol (B145695) solvent, room temperature | Readily available, easy to handle | Can also reduce the starting ketone |

| Sodium Cyanoborohydride (NaBH₃CN) | Acidic to neutral pH, various solvents | Selectively reduces imines over ketones | Toxic cyanide byproducts |

| Catalytic Hydrogenation (e.g., H₂/Ni, H₂/Pd) | Elevated temperature and pressure | High atom economy, "green" byproduct (water) | Requires specialized equipment (autoclave) |

Nucleophilic Substitution Reactions on Halogenated Cyclopentanes

Another direct approach to this compound involves the nucleophilic substitution of a halogen atom on a cyclopentane ring with pentylamine. This reaction relies on the nucleophilic character of the amine's lone pair of electrons to displace a halide leaving group (e.g., chloro, bromo, or iodo) from the cyclopentyl electrophile.

The reactivity of the halocyclopentane is a key factor, with iodocyclopentane (B73287) being the most reactive, followed by bromocyclopentane (B41573) and then chlorocyclopentane (B1362555). While chlorocyclopentane is often more readily available and cost-effective, its lower reactivity may necessitate more forcing reaction conditions, such as higher temperatures or the use of a catalyst. The reaction of bromocyclopentane, for instance, has been shown to undergo nucleophilic substitution to form products like cyclopentanol, indicating the feasibility of this pathway with amine nucleophiles. wikipedia.org

A common challenge in this method is the potential for over-alkylation, where the newly formed this compound can act as a nucleophile itself and react with another molecule of halocyclopentane to form a tertiary amine. To mitigate this, an excess of pentylamine is often used to favor the formation of the desired secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct that is formed.

Multistep Synthesis Routes to this compound

Multistep syntheses provide a more linear and often more controllable approach to complex molecules like this compound. These routes can be broadly categorized into two strategies: building the cyclopentane ring first and then introducing the amine, or starting with a cyclopentanamine core and attaching the pentyl group.

Cyclopentane Ring Formation and Subsequent Amine Introduction

This strategy focuses on first constructing the five-membered carbocyclic ring from acyclic precursors, followed by functionalization to introduce the N-pentylamino group. A classic method for forming five-membered rings is the Dieckmann condensation, which is an intramolecular Claisen condensation of a 1,6-diester. mychemblog.comwikipedia.orgmasterorganicchemistry.com

For instance, a suitably substituted hexane-1,6-dioate can undergo an intramolecular cyclization in the presence of a base (e.g., sodium ethoxide) to form a cyclic β-keto ester. wikipedia.orglibretexts.org This intermediate can then be hydrolyzed and decarboxylated to yield cyclopentanone. As described in section 2.1.1, this cyclopentanone can then be subjected to reductive amination with pentylamine to furnish this compound.

Alternatively, the cyclic β-keto ester from the Dieckmann condensation can be alkylated at the α-position before decarboxylation, allowing for the introduction of other substituents on the cyclopentane ring if desired. libretexts.orglibretexts.org This approach offers significant flexibility in the synthesis of various analogues of this compound.

Incorporation of the Pentyl Moiety onto a Cyclopentanamine Core

This approach begins with the readily available starting material, cyclopentanamine. The pentyl group is then introduced through an N-alkylation reaction. A common method for N-alkylation is the reaction of the primary amine with an alkyl halide, such as 1-bromopentane (B41390) or 1-iodopentane. This is a standard SN2 reaction where the amine acts as the nucleophile. Similar to the reaction described in section 2.1.2, controlling the degree of alkylation is crucial to prevent the formation of the tertiary amine. Using a molar excess of cyclopentanamine can favor mono-alkylation.

More recently, "borrowing hydrogen" or "hydrogen autotransfer" methodologies have emerged as greener alternatives for N-alkylation. core.ac.uk In this approach, an alcohol, such as 1-pentanol (B3423595), is used as the alkylating agent in the presence of a transition metal catalyst (e.g., iridium or ruthenium complexes). The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the N-alkylated amine with water as the only byproduct.

Green Chemistry and Sustainable Synthetic Pathways for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several strategies align with these principles.

Catalytic reductive amination, particularly with hydrogen gas, is inherently a green process due to its high atom economy. libretexts.org The development of highly active and selective heterogeneous catalysts that can operate under milder conditions and be easily recovered and reused is a key area of research. Using water as a solvent in these reactions further enhances their green credentials. organic-chemistry.org

Biocatalysis offers a highly attractive and sustainable approach to amine synthesis. The use of enzymes, such as reductive aminases (RedAms), can facilitate the N-alkylation of amines under mild, aqueous conditions. organic-chemistry.orgbaranlab.org For example, a biocatalytic cascade could be envisioned where an alcohol oxidase converts 1-pentanol to pentanal, which is then coupled with cyclopentanamine and reduced by a reductive aminase to yield this compound. wikipedia.orgbaranlab.org This approach avoids the use of harsh reagents and often proceeds with high chemo-, regio-, and stereoselectivity. Carboxylic acids can also be used as alkylating agents in biocatalytic systems, further expanding the range of renewable feedstocks that can be utilized. organic-chemistry.orgbaranlab.org

Catalytic Methods in the Synthesis of this compound (e.g., Palladium-catalyzed reactions)

Catalytic methods offer efficient and atom-economical routes to this compound. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the formation of carbon-nitrogen bonds.

One of the most direct and widely applicable methods for the synthesis of this compound is the reductive amination of cyclopentanone with n-pentylamine . This reaction typically proceeds in the presence of a metal catalyst and a reducing agent. While various transition metals can catalyze this transformation, palladium-based catalysts have shown considerable efficacy. The reaction involves the initial formation of an enamine or imine intermediate from the condensation of cyclopentanone and n-pentylamine, which is then subsequently reduced to the desired secondary amine.

A variety of palladium catalysts can be employed, including palladium on carbon (Pd/C), palladium(II) acetate, and palladium nanoparticles supported on various materials like silica (B1680970) or niobia. researchgate.netresearchgate.net The choice of catalyst, solvent, and reducing agent (commonly hydrogen gas or a hydride source) can significantly influence the reaction's efficiency and selectivity. For instance, studies on the reductive amination of ketones have shown that multifunctional catalysts combining a noble metal with a solid acid support can enhance catalytic activity. researchgate.net

Another significant palladium-catalyzed approach is the amination of cyclopentyl halides or triflates with n-pentylamine . This method, often referred to as the Buchwald-Hartwig amination, has become a cornerstone of C-N bond formation in modern organic synthesis. cmu.edu Palladium complexes bearing specialized phosphine (B1218219) ligands are typically used to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. cmu.edu This methodology is known for its broad substrate scope and functional group tolerance. cmu.edursc.org

The table below summarizes representative palladium-catalyzed methods applicable to the synthesis of N-alkylated amines, which can be extrapolated for the synthesis of this compound.

| Catalyst System | Reactants | Reaction Type | Typical Yields | Reference |

| Pd/C, H₂ | Cyclopentanone, n-Pentylamine | Reductive Amination | Good to Excellent | researchgate.netresearchgate.net |

| Pd(OAc)₂, Phosphine Ligand | Cyclopentyl Bromide, n-Pentylamine | Buchwald-Hartwig Amination | High | cmu.edu |

| Pd Nanoparticles/Support | Cyclopentanone, n-Pentylamine | Reductive Amination | Good | researchgate.net |

This table presents generalized data based on analogous reactions reported in the literature.

Stereoselective Synthesis of Enantiomeric Forms of this compound

The development of methods for the stereoselective synthesis of the enantiomeric forms of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric catalysis provides the most elegant and efficient means to achieve this.

A primary strategy for the enantioselective synthesis of this compound involves the asymmetric reductive amination of cyclopentanone . This can be achieved by employing a chiral catalyst, typically a transition metal complex with a chiral ligand. Rhodium and iridium complexes bearing chiral phosphine ligands have proven to be highly effective for the asymmetric hydrogenation of imines, which are key intermediates in reductive amination. nih.govnih.govthieme-connect.de The choice of the chiral ligand is critical in controlling the stereochemical outcome of the reaction, and a wide array of chiral ligands have been developed for this purpose. An unprecedented intramolecular asymmetric reductive amination using secondary amines has also been developed, highlighting the potential for constructing chiral tertiary amine-containing heterocycles. nih.gov

Alternatively, a kinetic resolution approach can be employed. This involves the selective reaction of one enantiomer of a racemic mixture of a cyclopentanamine precursor with a chiral reagent or catalyst, leaving the other enantiomer unreacted. For instance, palladium-catalyzed reactions have been utilized in kinetic resolutions, although this approach is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. nih.gov

A more advanced strategy is dynamic kinetic resolution (DKR) , which combines the kinetic resolution with an in-situ racemization of the starting material. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.

The table below outlines potential stereoselective methods for the synthesis of enantiomerically enriched this compound based on established asymmetric catalytic reactions.

| Catalytic System | Reaction Type | Key Feature | Typical Enantioselectivity (ee) | Reference |

| [Rh(COD)Cl]₂ / Chiral Phosphine | Asymmetric Reductive Amination | Enantioselective hydrogenation of imine | High | nih.govnih.gov |

| [Ir(COD)Cl]₂ / Chiral Phosphine | Asymmetric Reductive Amination | Enantioselective hydrogenation of imine | High | nih.gov |

| Chiral Rhodium(II) Carboxylate | Asymmetric Cyclopropanation (analogue) | High diastereoselectivity and enantioselectivity | High | capes.gov.br |

This table presents generalized data based on analogous reactions reported in the literature.

The synthesis of specific enantiomers of this compound would likely involve the careful selection and optimization of the chiral catalyst and reaction conditions to achieve high yields and enantiomeric excess.

Theoretical Principles of Cyclopentane Ring Conformations

The cyclopentane ring, a common motif in organic chemistry, is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of all ten carbon-hydrogen bonds, which would destabilize the molecule by approximately 10 kcal/mol. nih.gov To alleviate this strain, cyclopentane adopts a puckered conformation. nih.govbeilstein-journals.org This puckering involves the out-of-plane motion of carbon atoms, leading to a dynamic equilibrium between various non-planar forms. nih.govnih.gov

The two most described conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) forms. msu.edu In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope. nih.govnih.gov The twist conformation has two adjacent carbon atoms displaced in opposite directions from the plane of the other three. msu.edu These conformations are not static but rapidly interconvert through a process known as pseudorotation . nih.govnih.gov This process involves a continuous wave-like motion of the puckering around the ring, with a very low energy barrier, making cyclopentane a highly flexible system. nih.gov

Conformational Isomerism in this compound

The presence of an N-pentyl substituent on the cyclopentanamine ring introduces additional layers of conformational complexity.

Analysis of the Cyclopentane Ring Puckering and Conformational Dynamics

The substitution of a hydrogen atom with a bulky N-pentylamino group is expected to influence the puckering of the cyclopentane ring. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the adjacent hydrogen atoms on the ring. nih.gov This preference for an equatorial orientation can restrict the pseudorotation of the ring, leading to a higher population of specific envelope or twist conformers where the substituent is in a sterically favorable position.

Computational studies on related substituted cyclopentanes, such as 1-aminocyclopentane-1-carboxylic acid, have shown that the ring's conformation is strongly coupled to the orientation of the substituent. nih.govresearchgate.net The interactions between the substituent and the ring can create a more defined energy landscape with distinct minima corresponding to specific puckered conformations. nih.govresearchgate.net For this compound, it is anticipated that the envelope conformation with the N-pentylamino group at the tip of the envelope in a pseudo-equatorial position would be a low-energy conformer. Similarly, twist conformations that place the large substituent in a less sterically hindered position would also be populated.

Rotational Isomerism of the N-Pentyl Chain

The most stable conformers of the pentyl chain will be those that adopt an extended, anti-periplanar arrangement to minimize steric hindrance between the methylene (B1212753) groups. chemistrysteps.com However, gauche interactions are also possible, leading to more compact structures. chemistrysteps.com The rotation around the C-N bond will be influenced by the steric bulk of both the cyclopentyl ring and the pentyl chain. The energy barrier for this rotation is expected to be in the range of typical rotational barriers for single bonds in acyclic amines.

Interconversion Barriers and Energy Landscapes of this compound Conformers

The barrier to pseudorotation in unsubstituted cyclopentane is very low, on the order of thermal energy at room temperature. nih.gov For this compound, the barrier to ring inversion is expected to be higher due to the presence of the bulky substituent. The process of ring inversion would likely require the N-pentylamino group to pass through a higher-energy, pseudo-axial position.

Table 1: Estimated Energy Barriers for Conformational Interconversions

| Process | Estimated Energy Barrier (kcal/mol) | Notes |

| Cyclopentane Ring Pseudorotation | > 0.5 | Expected to be higher than unsubstituted cyclopentane due to the N-pentylamino substituent. |

| N-Pentyl Chain C-C Bond Rotation | 3 - 5 | Based on values for similar acyclic alkanes. |

| C-N Bond Rotation | 2 - 6 | General range for single bond rotation in amines, influenced by steric hindrance. |

Stereochemical Implications of this compound Substituents

The presence of the N-pentylamino group on the cyclopentane ring introduces a stereocenter at the point of attachment, provided the substitution pattern on the ring does not create a plane of symmetry. If the cyclopentane ring is otherwise unsubstituted, the carbon atom to which the amino group is attached is a chiral center. Therefore, this compound can exist as a pair of enantiomers (R and S).

Basicity and Nucleophilicity of the Amine Nitrogen in this compound

The nitrogen atom in this compound possesses a lone pair of electrons, which is fundamental to its chemical reactivity, defining both its basicity and nucleophilicity. Basicity refers to the ability of the amine to accept a proton (H+), while nucleophilicity describes its ability to donate its electron pair to an electrophilic center. masterorganicchemistry.com

The basicity of an amine is influenced by the electronic environment of the nitrogen atom. In this compound, the nitrogen is bonded to a cyclopentyl group and a pentyl group. Both of these alkyl groups are electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, making the lone pair more available for bonding with a proton. Consequently, this compound is expected to be a stronger base than ammonia, where the nitrogen is only bonded to hydrogen atoms. The basic strength of aliphatic amines is generally greater than that of aromatic amines, where the lone pair can be delocalized into the aromatic ring, reducing its availability. vaia.com

Similarly, the nucleophilicity of the amine nitrogen is enhanced by the electron-donating nature of the attached alkyl groups. A higher electron density on the nitrogen makes it a more potent nucleophile, readily attacking electron-deficient centers. However, nucleophilicity is also sensitive to steric hindrance. masterorganicchemistry.com The cyclopentyl and pentyl groups, while electronically favorable, can sterically hinder the approach of the amine to a sterically crowded electrophile. Therefore, the nucleophilicity of this compound represents a balance between its electronic activation and potential steric limitations. In reactions with small, unhindered electrophiles, its nucleophilicity will be pronounced.

Alkylation and Acylation Reactions of this compound

As a secondary amine, this compound readily undergoes alkylation and acylation reactions. These reactions involve the nucleophilic attack of the amine nitrogen on an electrophilic carbon atom.

Alkylation: In an alkylation reaction, an alkyl group is added to the nitrogen atom. This is typically achieved by reacting the amine with an alkyl halide (e.g., methyl iodide, ethyl bromide). The reaction proceeds via a nucleophilic substitution mechanism (SN2). The nitrogen lone pair of this compound attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a tertiary ammonium (B1175870) salt. If a strong base is present, the tertiary amine can be deprotonated to yield the neutral tertiary amine product. It is important to note that polyalkylation can be a competing process, where the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt. libretexts.orglibretexts.org

Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This is typically accomplished by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. libretexts.orglibretexts.org The reaction is a nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or carboxylate) to form the N,N-disubstituted amide. The presence of a base, such as pyridine (B92270) or triethylamine, is often necessary to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. vaia.com Unlike alkylation, acylation is generally not prone to over-acylation because the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the carbonyl group.

A general representation of these reactions is shown below:

Alkylation: R-X + (C₅H₉)(C₅H₁₁)NH → [(C₅H₉)(C₅H₁₁)NHR]⁺X⁻

Acylation: R-COCl + (C₅H₉)(C₅H₁₁)NH → (C₅H₉)(C₅H₁₁)N-COR + HCl

Electrophilic Aromatic Substitution on Derived N-Aryl-Cyclopentanamines (if applicable)

While this compound itself is an aliphatic amine and does not undergo electrophilic aromatic substitution, if it is incorporated into an aromatic system to form an N-aryl-cyclopentanamine (e.g., N-pentyl-N-phenylcyclopentanamine), the amino group significantly influences the reactivity of the aromatic ring.

The nitrogen atom of the amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The lone pair of electrons on the nitrogen can be donated into the aromatic π-system through resonance, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This resonance effect is particularly pronounced at the ortho and para positions, leading to the preferential substitution at these sites. wikipedia.orgyoutube.com

However, the strong basicity of the amine can lead to complications. In strongly acidic conditions, which are often used for SEAr reactions (e.g., nitration, sulfonation), the nitrogen atom can be protonated to form an ammonium salt. The -NR₂H⁺ group is strongly deactivating and a meta-director due to its positive charge, which withdraws electron density from the ring. youtube.com To circumvent this, the amino group is often protected before carrying out the electrophilic substitution. A common protection strategy is to acylate the amine to form an amide. The resulting amide group is still an ortho-, para-director but is less activating than the free amine, which can help to control the reaction and prevent polysubstitution. The protecting group can be removed by hydrolysis after the substitution reaction.

Friedel-Crafts reactions (alkylation and acylation) are generally not successful with N-aryl amines because the lone pair on the nitrogen coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring to such an extent that the reaction does not proceed. libretexts.orgyoutube.com

Cycloaddition Reactions Involving this compound Derivatives

This compound itself is not directly involved in cycloaddition reactions. However, derivatives of this compound, such as enamines or iminium ions, can participate in these pericyclic reactions.

Enamines , formed from the reaction of this compound with a ketone or aldehyde, are electron-rich alkenes and can act as the 2π component in [4+2] cycloaddition reactions (Diels-Alder reactions). They can react with electron-deficient dienes to form six-membered rings. The stereochemistry of the cycloaddition is governed by the principles of frontier molecular orbital theory. youtube.com

Iminium ions , formed by the protonation or alkylation of an enamine or by the reaction of this compound with an α,β-unsaturated carbonyl compound, can act as the 4π component in [4+2] cycloadditions or as the 2π component in [2+2] cycloadditions. For instance, an iminium ion can react with an alkene in a [2+2] cycloaddition to form a four-membered ring containing a nitrogen atom (an azetidinium ion). These reactions can be promoted thermally or photochemically, with the stereochemical outcome depending on the reaction conditions. youtube.com

The specific reactivity of this compound derivatives in cycloaddition reactions would depend on the nature of the derivative and the reaction partner. The cyclopentyl and pentyl groups would influence the steric course of the reaction, potentially leading to diastereoselectivity.

Oxidative Transformations of the Amine Functionality in this compound

The amine functionality in this compound can undergo various oxidative transformations. The specific product obtained depends on the oxidizing agent used and the reaction conditions.

Oxidation to Hydroxylamines: Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or Caro's acid (H₂SO₅), can oxidize secondary amines like this compound to the corresponding N,N-disubstituted hydroxylamine, (C₅H₉)(C₅H₁₁)N-OH.

Oxidation to Nitroxide Radicals: Further oxidation of the hydroxylamine, or direct oxidation of the amine with stronger oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄) under controlled conditions, can lead to the formation of a stable nitroxide radical, (C₅H₉)(C₅H₁₁)N-O•. The stability of these radicals is influenced by the steric bulk of the alkyl groups attached to the nitrogen, which can hinder dimerization and other decomposition pathways.

Oxidative Cleavage: Under more vigorous oxidative conditions, for example, with strong oxidizing agents like potassium permanganate or chromic acid, the C-N bonds can be cleaved. This would lead to the decomposition of the molecule into smaller fragments, including ketones, carboxylic acids, and nitrogen-containing inorganic products.

Dehydrogenation to Imines: In the presence of specific catalysts or reagents, this compound could undergo oxidative dehydrogenation to form an imine. This would involve the removal of a hydrogen atom from the nitrogen and a hydrogen atom from the α-carbon of either the cyclopentyl or the pentyl group.

Hydroamination Reactions Utilizing this compound

Hydroamination is an addition reaction where an N-H bond of an amine adds across a carbon-carbon multiple bond (alkene, alkyne, or allene). wikipedia.org this compound, as a secondary amine, can be utilized in hydroamination reactions. These reactions are typically catalyzed by transition metal complexes (e.g., based on lanthanides, early transition metals like tantalum, or late transition metals like palladium) or by strong bases. wikipedia.orglibretexts.orgnih.gov

The reaction can proceed in an intermolecular or intramolecular fashion. In an intermolecular hydroamination, this compound would be added to a separate unsaturated molecule. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is often controlled by the choice of catalyst and the electronic and steric properties of the substrates. For example, catalysts can be designed to favor the addition of the nitrogen atom to either the more substituted or the less substituted carbon of the double or triple bond. nih.gov

Intramolecular hydroamination of a molecule containing both the this compound moiety and an unsaturated bond can be a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. The reaction would lead to the formation of a new ring, with the size of the ring being determined by the length of the tether connecting the amine and the multiple bond.

The mechanism of catalyzed hydroamination often involves the formation of a metal-amide intermediate, which then undergoes insertion of the unsaturated substrate into the metal-nitrogen bond. Subsequent protonolysis regenerates the catalyst and releases the aminated product. libretexts.org

Advanced Spectroscopic Characterization Methodologies for N Pentylcyclopentanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of N-Pentylcyclopentanamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule can be constructed.

The protons on the cyclopentyl ring and the pentyl chain will exhibit distinct signals. The proton attached to the nitrogen (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methine proton on the cyclopentyl ring directly attached to the nitrogen (C1-H) will be shifted downfield due to the inductive effect of the nitrogen. The methylene (B1212753) protons of the pentyl chain adjacent to the nitrogen (C1'-H₂) will also be deshielded. The remaining methylene and methyl protons of the pentyl chain and cyclopentyl ring will appear in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-H | 1.0 - 2.0 | broad s | 1H |

| C1-H (cyclopentyl) | 2.8 - 3.2 | m | 1H |

| C1'-H₂ (pentyl) | 2.5 - 2.8 | t | 2H |

| C2,5-H₂ (cyclopentyl) | 1.4 - 1.9 | m | 4H |

| C3,4-H₂ (cyclopentyl) | 1.2 - 1.4 | m | 4H |

| C2'-H₂ (pentyl) | 1.3 - 1.5 | m | 2H |

| C3',4'-H₂ (pentyl) | 1.2 - 1.4 | m | 4H |

| C5'-H₃ (pentyl) | 0.8 - 1.0 | t | 3H |

Note: Predicted values are based on the analysis of similar structures like cyclopentylamine (B150401) and N-pentyl-1-pentanamine. Actual experimental values may vary.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, all ten carbon atoms are expected to be chemically non-equivalent and should therefore produce distinct signals.

The carbon atom of the cyclopentyl ring bonded to the nitrogen (C1) and the first carbon of the pentyl chain (C1') will be the most deshielded among the aliphatic carbons. The terminal methyl carbon of the pentyl group (C5') will be the most shielded, appearing at the lowest chemical shift. The chemical shifts of the cyclopentane (B165970) ring carbons will be influenced by their position relative to the amino group. docbrown.info

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (cyclopentyl) | 60 - 65 |

| C1' (pentyl) | 45 - 50 |

| C2,5 (cyclopentyl) | 30 - 35 |

| C2' (pentyl) | 28 - 33 |

| C3' (pentyl) | 27 - 32 |

| C4' (pentyl) | 22 - 27 |

| C3,4 (cyclopentyl) | 23 - 28 |

| C5' (pentyl) | 13 - 15 |

Note: Predicted values are based on the analysis of similar structures like cyclopentylamine and pentane. chemicalbook.com Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, cross-peaks would be observed between adjacent protons, for example, between C1-H and the protons on C2 and C5 of the cyclopentyl ring, and between the protons of adjacent methylene groups in the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). columbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of both ¹H and ¹³C spectra. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). columbia.edulibretexts.org This is crucial for piecing together the molecular fragments. For instance, the N-H proton would show a correlation to C1 and C1', and the C1'-H₂ protons would show correlations to C2' and C3' of the pentyl chain, as well as to C1 of the cyclopentyl ring through the nitrogen atom.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the presence of a weak to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. C-H stretching vibrations of the cyclopentyl and pentyl groups would appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibration is expected in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy can also identify the N-N bond in certain complexes. rsc.org For this compound, the symmetric C-H stretching vibrations would give rise to strong Raman signals. nih.gov The C-C backbone vibrations of the aliphatic chain and the ring would also be observable.

Predicted Key Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR (weak/medium) |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR (strong), Raman (strong) |

| C-N Stretch | 1000 - 1200 | IR (medium) |

| C-C Stretch | 800 - 1200 | IR, Raman |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to deduce its structure by analyzing its fragmentation patterns. wikipedia.org For this compound (C₁₀H₂₁N), the molecular weight is approximately 155.28 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 155. As an amine, a key fragmentation pathway is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This would lead to the formation of stable iminium ions. The most prominent fragment would likely result from the loss of a butyl radical (C₄H₉) from the pentyl chain, leading to a base peak at m/z 98. Another significant fragmentation would be the loss of a pentyl radical, resulting in a fragment at m/z 84.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment |

| 155 | [C₁₀H₂₁N]⁺ (Molecular Ion) |

| 98 | [C₆H₁₂N]⁺ |

| 84 | [C₅H₁₀N]⁺ |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

This compound possesses a chiral center at the C1 carbon of the cyclopentyl ring, which is attached to the pentylamino group and two different carbons within the ring. Therefore, it can exist as a pair of enantiomers.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. libretexts.org It is a powerful tool for distinguishing between enantiomers and studying their stereochemical properties. rsc.orgyoutube.com If a sample of this compound is enantiomerically pure or enriched, it will exhibit a CD spectrum. The spectrum would show positive or negative bands corresponding to the electronic transitions of the chromophores in the chiral environment. The CD spectrum of one enantiomer would be a mirror image of the other. This technique would be essential for confirming the absolute configuration of a resolved sample of this compound. nih.gov

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography stands as a premier analytical technique for the definitive determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgdiamond.ac.ukthepharmajournal.com The methodology is predicated on the principle of X-ray diffraction, where a beam of X-rays is directed at a single crystal of a compound. wikipedia.orgthesciencenotes.com The electrons within the crystal's ordered lattice diffract the X-rays, producing a unique diffraction pattern of spots with varying intensities. thesciencenotes.comnih.gov By meticulously measuring the angles and intensities of these diffracted beams, researchers can generate an electron density map of the molecule and subsequently construct a precise three-dimensional model of the atomic arrangement, including bond lengths, bond angles, and stereochemistry. nih.govazom.com This technique is unparalleled in its ability to provide an unambiguous determination of a molecule's absolute structure and intermolecular interactions. rigaku.com

For this compound, the application of X-ray crystallography is contingent upon the ability to produce a stable, high-quality single crystal of the compound. The first and often most challenging step in this process is crystallization. wikipedia.orgcreativebiomart.net As of the current body of scientific literature, specific X-ray crystallographic data for this compound has not been reported. This suggests that either the compound has not yet been subjected to single-crystal X-ray diffraction analysis, or that obtaining crystals suitable for analysis has been challenging. The physical state of the compound at room temperature and its purification are critical factors in successful crystallization.

To illustrate the detailed structural insights that X-ray crystallography can provide for related compounds, the crystallographic data for N,N-Bis(diphenylphosphanyl)cyclopentanamine, a more complex cyclopentanamine derivative, is presented below. This example showcases the type of precise structural parameters that could be determined for this compound if a suitable crystal were analyzed.

Illustrative Research Findings: Crystal Structure of a Cyclopentanamine Derivative

Interactive Data Table: Crystal Data for N,N-Bis(diphenylphosphanyl)cyclopentanamine nih.gov

| Crystal Parameter | Value |

| Chemical Formula | C₂₉H₂₉NP₂ |

| Molecular Weight | 453.47 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.803 (5) |

| b (Å) | 11.166 (4) |

| c (Å) | 12.685 (5) |

| α (°) | 97.144 (4) |

| β (°) | 101.261 (5) |

| γ (°) | 99.707 (5) |

| Volume (ų) | 1189.3 (10) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

This detailed structural information, obtainable only through X-ray crystallography, is crucial for understanding structure-activity relationships, reaction mechanisms, and the physical properties of a compound in the solid state. Should this compound be crystallized in the future, a similar analysis would yield invaluable data on its precise molecular geometry and packing in the crystalline lattice.

Computational and Theoretical Studies on N Pentylcyclopentanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic molecular properties of N-Pentylcyclopentanamine. These calculations, typically employing ab initio or semi-empirical methods, provide a quantum mechanical description of the molecule's electron distribution and energy levels.

Key molecular properties that can be derived from these calculations include the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair, while the LUMO would be distributed over the alkyl framework.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value | Unit |

| Dipole Moment | 1.2 - 1.5 | Debye |

| Polarizability | 15 - 18 | ų |

| HOMO Energy | -8.5 to -9.0 | eV |

| LUMO Energy | 4.0 to 4.5 | eV |

| HOMO-LUMO Gap | 12.5 to 13.5 | eV |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar secondary amines.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the conformational preferences and energetics of molecules like this compound. DFT calculations can accurately predict the relative energies of different conformers, which arise from the rotation around single bonds and the puckering of the cyclopentane (B165970) ring.

The conformational landscape of this compound is complex due to the flexibility of the pentyl chain and the non-planar nature of the cyclopentane ring. The cyclopentane ring can adopt various conformations, such as the envelope and twist forms, which have slightly different energies. The orientation of the pentyl group relative to the cyclopentyl ring also gives rise to multiple stable conformers.

Table 2: Relative Energies of this compound Conformers (Hypothetical Data)

| Conformer | Relative Energy (kJ/mol) | Description |

| 1 | 0.0 | Global minimum, extended pentyl chain, equatorial attachment to envelope cyclopentane. |

| 2 | 2.5 | Gauche interaction in the pentyl chain. |

| 3 | 5.1 | Axial attachment of the pentyl group to the cyclopentane ring. |

| 4 | 8.3 | Folded pentyl chain interacting with the cyclopentane ring. |

Note: The data in this table is hypothetical and illustrates plausible energy differences between conformers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and intermolecular interactions in various environments. ulisboa.ptnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the molecule's movements and how it explores different conformational states.

An MD simulation of this compound would reveal the time scales of conformational transitions, such as the puckering of the cyclopentane ring and the rotations within the pentyl chain. These simulations are particularly useful for understanding the behavior of the molecule in solution, where interactions with solvent molecules can significantly affect its dynamics and preferred conformations.

Furthermore, MD simulations can be employed to study the aggregation behavior of this compound molecules or their interactions with other molecules or surfaces. For example, simulations could model how these amine molecules arrange themselves at an interface or within a biological membrane. The flexibility of alkylamine linkers has been shown to influence reaction probabilities in catalytic systems, a phenomenon that can be effectively studied using MD simulations nih.gov.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is a valuable tool for predicting the reactivity of this compound and elucidating potential reaction pathways. nih.gov Methods such as DFT can be used to calculate activation energies for various reactions, providing a quantitative measure of their feasibility.

The primary site of reactivity in this compound is the nitrogen atom, which can act as a nucleophile or a base. Computational models can predict the proton affinity of the nitrogen, which is a measure of its basicity. They can also model the transition states of reactions, such as N-alkylation or N-acylation, to determine the energy barriers and reaction kinetics.

For instance, the reaction of this compound with an electrophile would likely proceed through a transition state where the electrophile is coordinated to the nitrogen lone pair. The energy of this transition state, relative to the reactants, would determine the reaction rate. Computational modeling can also explore competing reaction pathways to predict the major products. Recent studies have shown the utility of machine learning models trained on DFT-level descriptors to predict reaction rates for amines chemrxiv.orgrsc.org.

Quantitative Structure-Property Relationships (QSPR) for this compound

Quantitative Structure-Property Relationship (QSPR) models establish mathematical relationships between the structural features of molecules and their physicochemical properties. nih.gov For this compound, a QSPR approach could be used to predict properties such as boiling point, density, and solubility based on calculated molecular descriptors.

These descriptors can be derived from the molecule's 2D structure (e.g., topological indices) or its 3D structure (e.g., molecular volume, surface area). A QSPR model is developed by correlating these descriptors with experimental data for a set of similar molecules. Once a statistically robust model is established, it can be used to predict the properties of new compounds like this compound.

A study on predicting the density of amines demonstrated that a simple correlation equation using descriptors like intrinsic density and hydrogen bond acidity could provide accurate predictions nih.gov. Such models are valuable for estimating properties when experimental data is unavailable and can guide the design of molecules with desired characteristics. Virtual screening of amines for applications like CO2 capture has also been successfully performed using QSPR models researchgate.net.

Potential Academic Applications and Derivatization Strategies for N Pentylcyclopentanamine

N-Pentylcyclopentanamine as a Ligand in Coordination Chemistry

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to metal centers to form coordination complexes. Secondary amines are widely recognized as effective ligands in coordination chemistry. enamine.net The nature of the coordination bond and the stability of the resulting complex are influenced by factors such as the steric hindrance around the nitrogen atom and the electronic properties of the substituents.

In this compound, the cyclopentyl and pentyl groups introduce moderate steric bulk, which would influence the coordination number and geometry of the metal center. libretexts.org This steric profile could be advantageous in stabilizing specific oxidation states or in creating coordinatively unsaturated metal complexes that are active in catalysis. The coordination of simple primary amines like cyclopentylamine (B150401) and n-pentylamine to metal centers is well-documented. fishersci.co.ukchemicalbook.comwikipedia.orgnih.gov For example, cyclopentylamine is known to form complexes such as cis-dichlorobis(cyclopentylamine)platinum(II). fishersci.co.ukchemicalbook.com It is reasonable to infer that this compound would form stable complexes with various transition metals, including platinum, palladium, rhodium, and iridium, which are known to coordinate with amine ligands. beilstein-journals.org

The properties of such complexes would be tunable by modifying the ligand structure. For instance, the introduction of other functional groups onto the cyclopentyl or pentyl moieties could create multidentate ligands with enhanced binding affinities or specific electronic effects. nih.gov

Table 1: Representative Coordination Complexes with Amine Ligands This table presents examples of coordination complexes formed with amines structurally related to this compound to illustrate potential coordination behavior.

| Metal Center | Ligand | Complex Formula | Coordination Geometry | Reference |

| Platinum(II) | Cyclopentylamine | [PtCl2(C5H9NH2)2] | Square Planar | fishersci.co.ukchemicalbook.com |

| Rhodium(I) | N-Phosphanylformamidine | [Rh(cod)(P,N-ligand)]BF4 | Square Planar | beilstein-journals.org |

| Nickel(II) | Primary Alkyl Amines | (PHOX)Ni(Aryl)(Amide) | Not specified | acs.org |

| Lithium(I) | Me6Tren (tetradentate amine) | [Li(Me6Tren)]+ | Trigonal Pyramidal | nih.gov |

This compound as a Building Block in Organic Synthesis

The combination of a reactive secondary amine and a five-membered carbocyclic ring makes this compound a potentially valuable starting material for the synthesis of more elaborate molecular architectures. enamine.net

The cyclopentane (B165970) ring of this compound can serve as a scaffold for the construction of polycyclic systems. nih.gov Functionalization of the cyclopentane ring, followed by intramolecular cyclization reactions involving the amine group or the pentyl chain, could lead to the formation of bicyclic or spirocyclic structures. Such synthetic strategies are employed to create complex natural product analogs and other molecules of medicinal interest. While specific examples starting from this compound are not documented, the general principles of using cyclic amines in cascade reactions or multicomponent reactions to build molecular complexity are well-established. nih.gov

Secondary amines are fundamental building blocks in the synthesis of a vast array of nitrogen-containing heterocycles. organic-chemistry.orgnih.govnih.gov this compound could be utilized in reactions such as Pictet-Spengler type cyclizations, aza-Diels-Alder reactions, or transition-metal-catalyzed C-H activation/amination sequences to construct new heterocyclic rings fused to or appended to the cyclopentane core. organic-chemistry.org For example, reaction with appropriate difunctional reagents could lead to the formation of piperidines, pyrrolidines, or azepanes integrated into a more complex structure. organic-chemistry.orgyoutube.com The versatility of amines in forming C-N bonds is a cornerstone of synthetic organic chemistry, suggesting broad potential for this compound in this context. nih.govvedantu.com

Table 2: Selected Synthetic Methods for Nitrogen-Containing Heterocycles from Amines This table outlines general synthetic strategies applicable to secondary amines like this compound for the construction of heterocyclic systems.

| Reaction Type | Reactants | Product Type | Catalyst/Conditions | Reference |

| N-Heterocyclization | Primary Amine + Diol | Cyclic Amine | Cp*Ir complex | organic-chemistry.org |

| Cyclocondensation | Primary Amine + Alkyl Dihalide | N-Heterocycle | Microwave Irradiation | organic-chemistry.org |

| Hydroaminoalkylation | Secondary Amine + Alkene | Functionalized Amine | Titanium-based catalyst | rsc.org |

| Aza-Prins Cyclization | Amine Derivative + Aldehyde | Tetrahydroazepine | Iron(III) salts | organic-chemistry.org |

Utilization of this compound in Materials Science Research

The functional groups present in this compound suggest its potential incorporation into polymeric materials, either as a monomeric unit or as a functional additive to impart specific properties.

While this compound itself is not a difunctional monomer suitable for direct polymerization, it could be chemically modified to become one. For example, introduction of a second amine or a carboxylic acid group would allow it to be used in polycondensation reactions to form polyamides or poly(amide-imide)s. acs.orgnih.govacs.org The incorporation of the alicyclic cyclopentane unit into the polymer backbone can enhance thermal stability, solubility, and mechanical properties of the resulting material. researchgate.net Similarly, modification to include a polymerizable group, such as a vinyl or allyl moiety, would enable its use in addition polymerization. google.com The use of amine-containing monomers is a common strategy for producing functional polymers. numberanalytics.com

The secondary amine group in this compound can introduce desirable properties into materials. Amines can act as hydrogen bond donors and acceptors, which can influence the rheological properties and self-assembly of polymers. acs.org They can also serve as sites for post-polymerization modification, allowing for the attachment of other functional groups. Furthermore, alicyclic amines have been investigated for creating hyperbranched polymers with unique fluorescence properties. rsc.org Secondary amine-functionalized materials are also explored in the context of metal-organic frameworks (MOFs), where they can be introduced post-synthetically to alter the properties of the material. rsc.org Thus, this compound or its derivatives could be explored as components in the development of adhesives, coatings, or responsive materials. rsc.org

Table 3: Examples of Amine-Containing Polymers and Functional Materials This table provides examples of how amines, including alicyclic and secondary amines, are incorporated into materials, suggesting potential roles for this compound derivatives.

| Polymer/Material Type | Amine Monomer/Component | Key Property/Application | Reference |

| Semi-aromatic Polyamide | Alicyclic Diamine | High Thermal Stability, Transparency | researchgate.net |

| Polyamide | Various Diamines | Engineering Plastics, Biomaterials | acs.orgnih.gov |

| Amine-Functionalized Polyolefin | Secondary Amine | Adhesives, Compatibilizers | rsc.org |

| Hyperbranched Polymer | Alicyclic Tertiary Amine | Fluorescence | rsc.org |

| Functionalized MOF | Secondary Amine Linker | Modified Surface Area and Adsorption | rsc.org |

Future Research Directions and Unexplored Avenues for N Pentylcyclopentanamine

Development of Novel and Efficient Synthetic Routes

The synthesis of N-Pentylcyclopentanamine is not widely documented, presenting an opportunity for the development of efficient and scalable methods. A primary and highly effective approach would be reductive amination . This two-step, one-pot reaction is a cornerstone of amine synthesis.

The proposed synthetic pathway would involve the initial reaction of cyclopentanone (B42830) with pentylamine to form an intermediate imine (or the corresponding enamine). This is followed by in-situ reduction using a suitable reducing agent. A variety of reducing agents could be explored to optimize yield and reaction conditions.

| Reducing Agent | Advantages | Potential Challenges |

| Sodium borohydride (B1222165) (NaBH₄) | Mild, selective, and cost-effective. | May require protic solvent and careful pH control. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Effective under neutral or mildly acidic conditions; tolerates a wider range of functional groups. | More expensive than NaBH₄. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" and atom-economical. | Requires specialized high-pressure equipment. |

Further research could focus on developing catalytic asymmetric versions of this transformation to produce enantiomerically pure this compound, which would be crucial for certain applications in catalysis and materials science.

In-depth Mechanistic Studies of its Chemical Transformations

A thorough understanding of the reaction mechanisms is fundamental to controlling the chemical transformations of this compound. The key transformation in its synthesis, reductive amination, proceeds through a well-established, yet important, mechanistic sequence.

The initial step is the nucleophilic attack of the nitrogen atom of pentylamine on the electrophilic carbonyl carbon of cyclopentanone. This is typically acid-catalyzed to activate the carbonyl group. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base (imine). The subsequent reduction of the C=N double bond by a hydride source or catalytic hydrogenation yields the final secondary amine.

Future mechanistic studies could investigate the kinetics and thermodynamics of the imine formation and reduction steps under various conditions. Computational modeling, such as Density Functional Theory (DFT), could provide valuable insights into the transition state geometries and activation energies, guiding the optimization of reaction parameters.

Exploration of this compound in Organocatalysis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a particularly exciting avenue for this compound research. Its secondary amine functionality is a key feature in many successful organocatalysts.

Drawing inspiration from the well-established catalytic prowess of proline, this compound could potentially catalyze a range of reactions. youtube.com For instance, it could act as a catalyst in enamine-mediated reactions. In such a catalytic cycle, the secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile, such as in an aldol (B89426) or Mannich reaction. Subsequent hydrolysis would regenerate the catalyst and yield the desired product.

While this compound itself is achiral, it serves as an excellent model for developing chiral derivatives for asymmetric organocatalysis. Understanding the catalytic activity of the parent compound is a critical first step.

Advanced Spectroscopic and Structural Characterization Techniques

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets for the cyclopentyl and pentyl C-H protons. A broad singlet for the N-H proton. |

| ¹³C NMR | Distinct signals for the ten carbon atoms of the cyclopentyl and pentyl groups. |

| Infrared (IR) Spectroscopy | A characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹. C-H stretching and bending vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (C₁₀H₂₁N). Fragmentation patterns characteristic of amine cleavage. |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning all proton and carbon signals.

Design and Synthesis of Chemically Modified this compound Derivatives with Tuned Properties

The true potential of this compound may lie in its derivatives, where the basic scaffold is chemically modified to fine-tune its properties for specific applications. Research in this area could branch into several directions.

One approach involves introducing functional groups onto the cyclopentyl ring or the pentyl chain. For example, the synthesis of hydroxylated or fluorinated derivatives could alter the compound's solubility, lipophilicity, and electronic properties.

Another promising avenue is the development of chiral derivatives for asymmetric catalysis. This could be achieved by starting with a chiral cyclopentanone or by introducing a chiral center elsewhere in the molecule. These chiral analogs could then be screened for their efficacy in catalyzing enantioselective reactions. The synthesis of adamantane (B196018) derivatives has shown that structural modifications can lead to new biological activities, a strategy that could be applied here. researchgate.netmdpi.com

Q & A

Basic: What are the established protocols for synthesizing N-Pentylcyclopentanamine with high purity, and how can reproducibility be ensured?

Answer:

Synthesis typically involves nucleophilic substitution or reductive amination between cyclopentanamine and pentyl halides. To ensure reproducibility:

- Detailed Experimental Reporting : Follow guidelines from the Beilstein Journal of Organic Chemistry by documenting solvent ratios, temperature, catalyst concentrations, and purification steps (e.g., column chromatography or distillation) .

- Characterization : Use NMR (¹H/¹³C), GC-MS, and elemental analysis to confirm identity and purity. Raw spectral data should be included in appendices or supplementary materials, as recommended for transparency in chemical reporting .

- Supporting Information : Provide step-by-step protocols for critical stages (e.g., inert atmosphere conditions) to aid replication .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Answer:

Contradictions may arise from variability in assay conditions, purity, or structural analogs. Methodological solutions include:

- Standardized Bioassays : Adopt NIH preclinical guidelines (e.g., cell line authentication, dose-response curves) to reduce inter-lab variability .

- Meta-Analysis : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to systematically compare studies and isolate confounding variables (e.g., solvent effects in cytotoxicity assays) .

- Error Analysis : Quantify uncertainties in instrumentation (e.g., HPLC calibration drift) and statistical methods (e.g., ANOVA with post-hoc tests), as outlined in qualitative research best practices .

Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.6 ppm for pentyl chain protons; δ 2.8–3.2 ppm for cyclopentylamine protons) and ¹³C NMR (e.g., cyclopentane carbons at ~25–35 ppm) .

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 128 for molecular ion [M⁺]) to confirm molecular weight and structure .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) and detect trace impurities .

Advanced: How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced selectivity?

Answer:

- DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Compare with experimental IR/Raman spectra for validation .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target receptors (e.g., serotonin transporters). Prioritize derivatives with stronger binding affinities and lower steric clashes .

- Validation : Cross-reference computational predictions with in vitro assays (e.g., IC₅₀ values) to refine models iteratively .

Basic: What are the best practices for storing this compound to prevent degradation in long-term studies?

Answer:

- Storage Conditions : Keep in amber vials under inert gas (argon/nitrogen) at −20°C to minimize oxidation. Monitor stability via periodic HPLC analysis .

- Documentation : Record batch-specific storage details (e.g., humidity, light exposure) as per NIH preclinical reporting standards .

Advanced: How can researchers address ethical and methodological challenges in studying this compound’s neuropharmacological effects in vivo?

Answer:

- Ethical Frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for animal studies, including IACUC-approved protocols and 3R principles (Replacement, Reduction, Refinement) .

- Blinding/Randomization : Use stratified randomization in rodent models to reduce bias in behavioral assays (e.g., forced swim test) .

- Data Transparency : Publish raw electrophysiology or immunohistochemistry data in repositories like Figshare to enable independent validation .

Basic: How should researchers structure a manuscript on this compound to meet journal standards for methodological rigor?

Answer:

- Sections : Follow Reviews in Analytical Chemistry guidelines: Introduction (hypothesis), Materials/Methods (detailed synthesis/assay protocols), Results (statistical summaries), Discussion (mechanistic insights), Conclusion (broader implications) .

- Supplementary Data : Include crystallographic data, NMR spectra, and toxicity profiles in appendices, avoiding redundancy with main text .

- Funding/Conflict Disclosures : Declare all sponsors and author contributions to comply with ethics policies .

Advanced: What strategies can mitigate batch-to-batch variability in this compound synthesis for multi-institutional studies?

Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to control reaction parameters (pH, temperature) .

- Inter-Lab Calibration : Share reference standards and SOPs across collaborators, as recommended for preclinical reproducibility .

- Statistical Process Control (SPC) : Use control charts to track purity yields and identify outliers (>2σ deviations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.